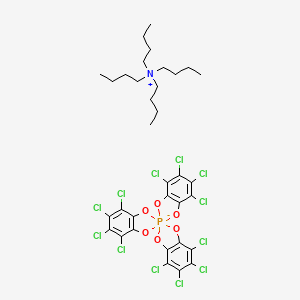

Sal de tetrabutilamonio TRISPHAT

Descripción general

Descripción

Δ-TRISPHAT tetrabutylammonium salt is a chiral anion useful for asymmetric synthesis . It contains a hexacoordinated phosphorus anion . This compound has been used as a chiral NMR solvating and asymmetry-inducing reagent .

Synthesis Analysis

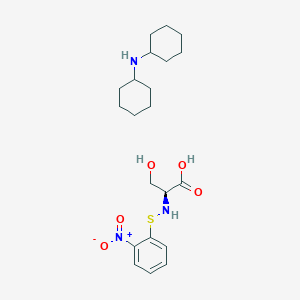

The synthesis of Δ-TRISPHAT tetrabutylammonium salt involves the treatment of phosphorus pentachloride with tetrachlorocatechol followed by a tertiary amine .Molecular Structure Analysis

The anion in Δ-TRISPHAT tetrabutylammonium salt features phosphorus (V) bonded to three tetrachlorocatecholate (C6Cl4O2−2) ligands . This anion can be resolved into the axially chiral enantiomers, which are optically stable .Chemical Reactions Analysis

Δ-TRISPHAT tetrabutylammonium salt has demonstrated utility as a surfactant in micelle formation, which is crucial for drug delivery systems . Furthermore, it has been employed in the synthesis of nanoparticles and serves as a catalyst in organic reactions .Physical And Chemical Properties Analysis

Δ-TRISPHAT tetrabutylammonium salt is a solid compound . It has a molecular weight of 1011.06 . The compound is optically active with [α]/D -370±10°, c = 0.1 in ethanol .Mecanismo De Acción

Target of Action

The primary target of TRISPHAT tetrabutylammonium salt is the nuclear magnetic resonance (NMR) spectra of cations . The compound, containing a hexacoordinated phosphorus anion, is a chiral NMR solvating and asymmetry-inducing reagent . It has been used as a chiral shift reagent for cations .

Mode of Action

TRISPHAT tetrabutylammonium salt interacts with its targets by forming diastereomeric ion pairs . This interaction improves the resolution of 1H NMR spectra . The compound’s mode of action is primarily based on its ability to induce asymmetry in the NMR spectra of cations .

Biochemical Pathways

The biochemical pathways affected by TRISPHAT tetrabutylammonium salt are primarily related to the resolution of NMR spectra. By forming diastereomeric ion pairs, the compound affects the way cations are represented in the spectra . This can have downstream effects on the interpretation of these spectra and the subsequent understanding of the structure and properties of the cations.

Pharmacokinetics

As a chiral nmr solvating and asymmetry-inducing reagent, it is reasonable to assume that its bioavailability would be influenced by factors such as its concentration in the solution and the nature of the cationic targets .

Result of Action

The molecular and cellular effects of TRISPHAT tetrabutylammonium salt’s action are primarily observed in the improved resolution of 1H NMR spectra . By forming diastereomeric ion pairs with cations, the compound allows for a more detailed and accurate representation of the cations in the spectra .

Action Environment

The action, efficacy, and stability of TRISPHAT tetrabutylammonium salt can be influenced by various environmental factors. For instance, the pH of the solution can impact the compound’s ability to form diastereomeric ion pairs . Additionally, factors such as temperature and the presence of other compounds in the solution could potentially affect the compound’s stability and efficacy .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TRISPHAT tetrabutylammonium salt has several advantages for laboratory experiments. It is highly soluble in water, making it easy to prepare solutions of various concentrations. It is also stable under a wide range of pH and temperature conditions, making it suitable for use in various experiments. However, one limitation of TRISPHAT is that it is relatively expensive compared to other buffer compounds.

Direcciones Futuras

There are several future directions for the use of TRISPHAT tetrabutylammonium salt in scientific research. One potential application is in the development of drug delivery systems. TRISPHAT has been shown to form micelles, which can be used to encapsulate drugs and improve their solubility and bioavailability. Additionally, TRISPHAT can be used in the synthesis of nanoparticles, which have potential applications in various fields, including medicine and electronics. Another future direction is the use of TRISPHAT as a catalyst in organic reactions. TRISPHAT has been shown to be an effective catalyst in various reactions, including the synthesis of esters and amides.

Aplicaciones Científicas De Investigación

1. Buffer en experimentos biológicos y bioquímicos La sal de tetrabutilamonio TRISPHAT sirve como un tampón eficaz en experimentos biológicos y bioquímicos debido a su estabilidad y compatibilidad con varios sistemas biológicos .

Reactivo de desplazamiento quiral para cationes

Se utiliza como un reactivo de desplazamiento quiral, particularmente para cationes, para mejorar la resolución de los espectros de 1H RMN mediante la formación de pares iónicos diastereoméricos, lo cual es crucial en el análisis estereoquímico .

Reactivo inductor de asimetría en la solvatación de RMN

Este compuesto actúa como un reactivo inductor de asimetría en la solvatación de RMN, ayudando en la determinación de la asimetría molecular, lo cual es vital para comprender la estereoquímica de moléculas complejas .

Química asimétrica mediada por aniones quirales

La this compound participa en la química asimétrica mediada por aniones quirales, que es una rama de la química que se ocupa de la síntesis de moléculas quirales utilizando aniones quirales como catalizadores o reactivos .

Safety and Hazards

Δ-TRISPHAT tetrabutylammonium salt is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Análisis Bioquímico

Biochemical Properties

TRISPHAT Tetrabutylammonium Salt plays a significant role in biochemical reactions. It acts as a chiral NMR solvating and asymmetry-inducing reagent

Molecular Mechanism

It is known to exert its effects at the molecular level through its role as a chiral NMR solvating and asymmetry-inducing reagent

Propiedades

InChI |

InChI=1S/C18Cl12O6P.C16H36N/c19-1-2(20)8(26)14-13(7(1)25)31-37(32-14,33-15-9(27)3(21)4(22)10(28)16(15)34-37)35-17-11(29)5(23)6(24)12(30)18(17)36-37;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h;5-16H2,1-4H3/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGVBYHPNKLLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O[P-]34(O2)(OC5=C(O3)C(=C(C(=C5Cl)Cl)Cl)Cl)OC6=C(O4)C(=C(C(=C6Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36Cl12NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1011.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

301687-57-0 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, (OC-6-11-Δ)-tris[3,4,5,6-tetrachloro-1,2-benzenediolato(2-)-κO1,κO2]phosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301687-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delta-Trisphat tetrabutylammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

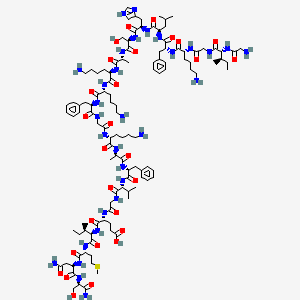

Feasible Synthetic Routes

Q & A

A: The study investigated the ability of both protic and aprotic chiral imidazolium salts containing a (−)-menthol fragment to induce enantioselectivity in a Diels-Alder reaction. Crucially, the researchers needed to confirm the enantiomeric purity of their synthesized salts. They achieved this by employing TRISPHAT tetrabutylammonium salt as a chiral shift reagent in NMR analysis. [] This technique allowed them to differentiate between the enantiomers of the synthesized salts and confirm that they were indeed pure (−)-enantiomers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511385.png)

![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)

![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)

![(1R,6S)-5,5,11,11-Tetramethyltetracyclo[6.2.1.01,6.06,10]undecan-2-ol](/img/structure/B1511418.png)

![(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1511421.png)